molecular formula C5H3ClO4S2 B3324493 5-Chloro-3-sulfinothiophene-2-carboxylic acid CAS No. 187746-97-0

5-Chloro-3-sulfinothiophene-2-carboxylic acid

Cat. No. B3324493
CAS RN: 187746-97-0
M. Wt: 226.7 g/mol
InChI Key: BHNLEKOHMPGJAH-UHFFFAOYSA-N
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Description

5-Chloro-3-sulfinothiophene-2-carboxylic acid is a chemical compound with the molecular formula C5H3ClO4S2 and a molecular weight of 226.7 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with one sulfur atom, substituted with a chlorine atom, a sulfino group, and a carboxylic acid group .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 531.8±60.0 °C, and its density is predicted to be 2.05±0.1 g/cm3 . Its pKa is predicted to be 1.03±0.10 .

Scientific Research Applications

Chemical Synthesis and Drug Development

5-Chloro-3-sulfinothiophene-2-carboxylic acid and its derivatives are key intermediates in the synthesis of various compounds with potential applications in pharmaceuticals and agrochemicals. For instance, the compound has been utilized in the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which have shown potent inhibitory activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents. This demonstrates the compound's role in the development of new therapeutic agents with lower cytotoxicity profiles, addressing the need for effective treatments against tuberculosis (Marvadi et al., 2020).

Advancements in Optical Imaging for Cancer Detection

A significant application of derivatives of this compound is in the synthesis of water-soluble near-infrared dyes for cancer detection. These dyes, developed through asymmetric synthesis, exhibit enhanced quantum yield and stability, allowing for selective bioconjugation. The application of these dyes in in vivo optical imaging has shown potential for broad applications in developing molecular-based beacons for cancer detection, representing a step forward in non-invasive cancer diagnostics (Pham et al., 2005).

Catalysis and Green Chemistry

In the realm of green chemistry, derivatives of this compound have been explored for their catalytic applications. Nano organo solid acids with urea moiety derived from the compound have been synthesized and characterized, showing utility in the synthesis of various organic compounds under mild and solvent-free conditions. These catalysts highlight the compound's contribution to sustainable and efficient chemical synthesis, promoting environmentally friendly practices in chemical research (Zolfigol et al., 2015).

Material Science and Coordination Chemistry

This compound and its analogs have found applications in material science, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have been synthesized using derivatives of the compound, displaying unique structural features and potential applications in catalysis, gas storage, and separation technologies. The versatility of these compounds in forming diverse structural motifs underscores their importance in the development of advanced materials (Sun et al., 2004).

Safety and Hazards

The safety information available indicates that 5-Chloro-3-sulfinothiophene-2-carboxylic acid may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-chloro-3-sulfinothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO4S2/c6-3-1-2(12(9)10)4(11-3)5(7)8/h1H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNLEKOHMPGJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1S(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187746-97-0
Record name 5-Chloro-3-sulfinothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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